molecular formula C10H18 B1202639 Cyclohexene, 1-methyl-4-(1-methylethyl)- CAS No. 5502-88-5

Cyclohexene, 1-methyl-4-(1-methylethyl)-

Cat. No.: B1202639
CAS No.: 5502-88-5
M. Wt: 138.25 g/mol
InChI Key: FAMJUFMHYAFYNU-UHFFFAOYSA-N
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Description

Cyclohexene, 1-methyl-4-(1-methylethyl)-, also known as p-Menth-1-ene or Carvomenthene, is an organic compound with the molecular formula C₁₀H₁₈. It is a type of monoterpene, which is a class of terpenes consisting of two isoprene units. This compound is commonly found in essential oils and is known for its characteristic minty aroma .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclohexene, 1-methyl-4-(1-methylethyl)- can be synthesized through various methods. One common method involves the catalytic hydrogenation of p-cymene. The reaction typically uses a palladium or platinum catalyst under hydrogen gas at elevated temperatures and pressures .

Industrial Production Methods: In industrial settings, the compound is often produced through the steam distillation of essential oils from plants such as Mentha species. The distillation process involves heating the plant material with steam, which causes the essential oils to vaporize. The vapor is then condensed and collected .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium or platinum catalyst

    Substitution: Chlorine (Cl₂), bromine (Br₂)

Major Products Formed:

    Oxidation: Oxygenated derivatives such as alcohols, ketones, and carboxylic acids

    Reduction: Saturated hydrocarbons

    Substitution: Halogenated cyclohexenes

Scientific Research Applications

Cyclohexene, 1-methyl-4-(1-methylethyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of various organic compounds. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the fragrance and flavor industry due to its pleasant aroma.

Mechanism of Action

The mechanism of action of Cyclohexene, 1-methyl-4-(1-methylethyl)- involves its interaction with various molecular targets and pathways. In biological systems, it can interact with cell membranes and proteins, leading to changes in cellular functions. Its antimicrobial activity is believed to result from its ability to disrupt microbial cell membranes, leading to cell lysis and death .

Comparison with Similar Compounds

Cyclohexene, 1-methyl-4-(1-methylethyl)- can be compared with other similar compounds such as:

Cyclohexene, 1-methyl-4-(1-methylethyl)- is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. Its presence in essential oils and its wide range of applications make it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

1-methyl-4-propan-2-ylcyclohexene
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InChI

InChI=1S/C10H18/c1-8(2)10-6-4-9(3)5-7-10/h4,8,10H,5-7H2,1-3H3
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InChI Key

FAMJUFMHYAFYNU-UHFFFAOYSA-N
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Canonical SMILES

CC1=CCC(CC1)C(C)C
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Molecular Formula

C10H18
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Related CAS

34363-01-4
Record name p-Menth-1-ene, dimer
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DSSTOX Substance ID

DTXSID60863552
Record name Cyclohexene, 1-methyl-4-(1-methylethyl)-
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Molecular Weight

138.25 g/mol
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Physical Description

Yellow liquid; [HSDB]
Record name Polylimonene
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Color/Form

YELLOW VISCOUS LIQUID

CAS No.

27966-26-3, 5502-88-5, 29350-67-2, 9003-73-0
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Record name 4-ISOPROPYL-1-METHYLCYCLOHEXENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Cyclohexene, 1-methyl-4-(1-methylethyl)-
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